molecular formula C20H21F3N2O2S B2830216 1-(thiophen-2-yl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)cyclopentane-1-carboxamide CAS No. 1235018-17-3

1-(thiophen-2-yl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)cyclopentane-1-carboxamide

Cat. No.: B2830216
CAS No.: 1235018-17-3
M. Wt: 410.46
InChI Key: TXVAAAYFJJZCEH-UHFFFAOYSA-N
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Description

1-(Thiophen-2-yl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)cyclopentane-1-carboxamide is a sophisticated small molecule designed for preclinical research and drug discovery applications. This compound features a distinctive molecular architecture that combines a thiophene heterocycle, a cyclopentane carboxamide core, and a phenyl ring substituted with a 2,2,2-trifluoroethylcarbamoylmethyl side chain. This specific structural combination is characteristic of compounds investigated for their potential as modulators of various biological targets, including ion channels and enzyme systems . Researchers value this carboxamide derivative as a key intermediate or lead compound in medicinal chemistry programs, particularly for developing agents targeting neurological disorders, pain pathways, and inflammatory conditions . The inclusion of the trifluoroethyl group is a common strategy in drug design to enhance metabolic stability and modify membrane permeability due to its strong electron-withdrawing properties and lipophilicity . The molecular framework suggests potential research applications as a calcium or sodium channel blocker, which could be relevant for investigating novel antiepileptic, analgesic, or antiarrhythmic agents . Alternatively, structural analogs containing similar thiophene-carboxamide motifs have been explored as cannabinoid receptor inverse agonists and possess significant parasiticidal activity, indicating broad potential in therapeutic development . This product is provided as a high-purity compound for research purposes only. It is intended for use in in vitro assay development, high-throughput screening campaigns, structure-activity relationship (SAR) studies, and other preclinical investigations. Researchers are advised that this chemical is strictly for laboratory use and is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O2S/c21-20(22,23)13-24-17(26)12-14-5-7-15(8-6-14)25-18(27)19(9-1-2-10-19)16-4-3-11-28-16/h3-8,11H,1-2,9-10,12-13H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVAAAYFJJZCEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CC=C(C=C3)CC(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(thiophen-2-yl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)cyclopentane-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Trifluoroethyl Amine Intermediate: This involves the reaction of a suitable amine with a trifluoroethylating agent under controlled conditions.

    Coupling with the Phenyl Ring: The intermediate is then coupled with a phenyl ring substituted with a reactive group, such as a halide or a boronic acid, using palladium-catalyzed cross-coupling reactions.

    Introduction of the Thiophene Ring: The thiophene ring is introduced through a cyclization reaction, often involving a sulfur-containing reagent.

    Formation of the Cyclopentanecarboxamide Moiety: The final step involves the formation of the cyclopentanecarboxamide moiety through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-(thiophen-2-yl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)cyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides, nucleophiles, and electrophiles are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(thiophen-2-yl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)cyclopentane-1-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(thiophen-2-yl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoroethyl group and thiophene ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit enzymes or modulate receptor activity, leading to various biological effects.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound belongs to a broader class of cyclopentane-1-carboxamides, several of which are commercially available or described in literature. Key structural analogs include:

Compound Name Substituents on Phenyl Ring/Amide Nitrogen Molecular Formula Molecular Weight (g/mol) CAS Number
Target Compound Thiophen-2-yl; 4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl} C₂₂H₂₂F₃N₂O₂S 453.48 Not available
1-Phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide Phenyl; 2-(trifluoromethyl)phenyl C₁₉H₁₆F₃NO 331.34 898774-79-3
N-[4-Chloro-2-(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide Phenyl; 4-chloro-2-(trifluoromethyl)phenyl C₁₉H₁₇ClF₃NO 367.79 1023540-70-6
1-Phenyl-N-[2-(trifluoromethoxy)phenyl]cyclopentane-1-carboxamide Phenyl; 2-(trifluoromethoxy)phenyl C₁₉H₁₆F₃NO₂ 363.34 57775-28-7
1-Phenyl-N-{[2-(trifluoromethyl)phenyl]methyl}cyclopentane-1-carboxamide Phenyl; [2-(trifluoromethyl)phenyl]methyl C₂₀H₁₈F₃NO 345.36 Not available

Key Observations:

  • Thiophene vs.
  • Trifluoroethyl Carbamoyl Side Chain : This substituent adds hydrogen-bonding capacity and may improve aqueous solubility relative to simpler trifluoromethyl or trifluoromethoxy groups .
  • Molecular Weight : The target compound has a higher molecular weight (453.48 g/mol) due to the thiophene and extended side chain, which could impact pharmacokinetic properties like membrane permeability.

Functional Group Impact on Physicochemical Properties

  • Trifluoromethyl (CF₃) Groups : Present in analogs , these groups enhance lipophilicity and metabolic resistance but may reduce solubility.
  • Trifluoromethoxy (OCF₃) Group : In , this group balances electron-withdrawing effects and steric bulk.
  • Chloro Substituent : The 4-chloro group in increases molecular polarity and may influence binding specificity.
  • Carbamoyl Methyl Linker : Unique to the target compound, this linker likely improves solubility through hydrogen bonding while maintaining rigidity.

Q & A

Q. Methodology :

  • Synthesize analogs with variations (e.g., thiophen-3-yl, ethyl vs. trifluoroethyl).
  • Test in parallel assays (e.g., kinase inhibition, solubility, plasma protein binding).
  • Use PCA (Principal Component Analysis) to correlate structural features with activity .

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